Ethyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate
Description
Ethyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate (CAS No: 300557-84-0) is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4 and a complex tricyclic sulfur-containing moiety at position 2. The structure includes a 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene ring system linked via a sulfanylacetamido bridge.
Properties
IUPAC Name |
ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S3/c1-2-30-21(29)19-15(14-8-4-3-5-9-14)12-31-20(19)24-18(28)13-32-22-25-26-23-27(22)16-10-6-7-11-17(16)33-23/h3-12H,2,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNIBAKBJKYRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate (CAS No.: 300557-84-0) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 494.6 g/mol. The compound features multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 4-phenyl-2-(2-{7-thia... |
| Molecular Formula | C23H18N4O3S3 |
| Molecular Weight | 494.6 g/mol |
| Purity | Typically ≥ 95% |
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit antimicrobial properties. Ethyl 4-phenyl-2-(2-{7-thia... has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. In vitro studies demonstrated inhibition of growth in Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt pathway. The compound's ability to inhibit tumor cell proliferation has been documented in various assays.
Anti-inflammatory Effects
In preclinical models, ethyl 4-phenyl-2-(2-{7-thia... exhibited anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This activity is significant for potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of ethyl 4-phenyl... against selected pathogens.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones against E. coli and S. aureus.
-
Anticancer Study :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was utilized to measure cell viability.
- Results : The compound reduced cell viability by over 50% in treated groups compared to controls.
-
Inflammation Model :
- Objective : To determine the anti-inflammatory potential using a carrageenan-induced paw edema model.
- Method : Edema volume was measured post-treatment.
- Results : A significant reduction in paw swelling was observed, indicating anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Thiophene derivatives often exhibit diverse pharmacological activities depending on their substituents. Below is a structural and functional comparison with analogous compounds:
Physicochemical Properties
- Target Compound : Higher molecular complexity and polarizable sulfur-nitrogen bonds suggest increased solubility in polar aprotic solvents compared to dimethyl-substituted analogs .
- Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate : The diketone system and hydroxyl group enhance hydrogen-bonding capacity, favoring crystallinity (mp 153–156°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
